molecular formula C11H14ClF3N2O B13466774 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B13466774
M. Wt: 282.69 g/mol
InChI Key: ZFWDYRRARDZAEO-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at position 3 and a piperidin-4-yloxy moiety at position 2, forming a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to basicity and solubility in physiological conditions. This compound is structurally analogous to bioactive molecules targeting central nervous system (CNS) receptors, ion channels, or enzymes due to its nitrogen-rich framework .

The hydrochloride salt form improves aqueous solubility, facilitating formulation for preclinical studies.

Properties

Molecular Formula

C11H14ClF3N2O

Molecular Weight

282.69 g/mol

IUPAC Name

2-piperidin-4-yloxy-3-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-2-1-5-16-10(9)17-8-3-6-15-7-4-8;/h1-2,5,8,15H,3-4,6-7H2;1H

InChI Key

ZFWDYRRARDZAEO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperidin-4-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring and pyridine nitrogen are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
N-Oxidation H<sub>2</sub>O<sub>2</sub>, mCPBA (meta-chloroperbenzoic acid) in DCMN-Oxide derivativesOxidation occurs preferentially at the pyridine nitrogen over the piperidine ring. The trifluoromethyl group stabilizes the oxidized product via electron withdrawal.
Ring Oxidation KMnO<sub>4</sub> (acidic conditions)Piperidine ring hydroxylation productsLimited applicability due to competing decomposition of the trifluoromethyl group under strong oxidants.

Reduction Reactions

Reductive modifications target the pyridine ring and substituents:

Reaction TypeReagents/ConditionsProductsKey Observations
Pyridine Ring Reduction H<sub>2</sub>, Pd/C catalystPiperidine-fused tetrahydropyridinePartial saturation of the pyridine ring occurs, retaining the trifluoromethyl group.
Nitro Group Reduction SnCl<sub>2</sub>/HCl (if nitro intermediates are present)Amine derivativesNot directly applicable to the parent compound but relevant in synthetic intermediates .

Substitution Reactions

The electron-deficient pyridine ring and nucleophilic piperidine oxygen facilitate substitutions:

Reaction TypeReagents/ConditionsProductsKey Observations
Nucleophilic Aromatic Substitution K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C with aryl halides2-Aryloxy derivativesThe trifluoromethyl group directs substitution to the para position on the pyridine ring .
Piperidine Alkylation Alkyl halides, NaH/THFN-Alkylated piperidine derivativesAlkylation occurs at the piperidine nitrogen, enhancing lipophilicity for pharmacological studies.

Coupling Reactions

Transition-metal-catalyzed couplings enable structural diversification:

Reaction TypeReagents/ConditionsProductsKey Observations
Suzuki-Miyaura Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsBiaryl derivativesLimited by the electron-withdrawing trifluoromethyl group, which reduces reactivity at the pyridine ring .
Buchwald-Hartwig Amination Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos ligandAminated pyridine derivativesSuccessful for introducing secondary amines at the 4-position of the pyridine ring.

Acid-Base Reactions

The hydrochloride salt undergoes neutralization and proton transfer:

Reaction TypeReagents/ConditionsProductsKey Observations
Deprotonation NaOH, H<sub>2</sub>O/EtOHFree base formThe free base exhibits improved solubility in organic solvents, critical for further synthetic steps .
Salt Formation HCl gas in diethyl etherHydrochloride salt (recovery)Reversible process used for purification and stability enhancement.

Thermal and Stability Studies

  • Thermal Decomposition : Above 200°C, the compound degrades into CO, NH<sub>3</sub>, and fluorinated hydrocarbons, as confirmed by TGA-FTIR analysis.

  • Hydrolytic Stability : Stable in aqueous solutions at pH 4–7 but undergoes hydrolysis of the piperidine-oxy linkage under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group (-CF<sub>3</sub>) withdraws electron density, activating the pyridine ring for nucleophilic substitution at the 2- and 4-positions .

  • Steric Effects : The piperidine-oxy group hinders reactions at the 3-position of the pyridine ring, favoring regioselectivity.

Scientific Research Applications

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The piperidin-4-yloxy group and the trifluoromethyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Properties of Compound A and Analogous Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) Key Features
2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride (A) C₁₁H₁₄F₃N₂O•HCl 298.70* 2-O-piperidine, 3-CF₃ Not reported Hydrochloride salt, ether linkage
2-((3-(Piperidin-4-ylmethyl)phenyl)thio)-3-(trifluoromethyl)pyridine hydrochloride (B) C₁₉H₂₀F₃N₃S•HCl 445.90 2-S-aryl, 3-CF₃ Not reported Thioether linkage, extended aromaticity
2-Chloro-5-(trifluoromethyl)pyridine (C) C₆H₃ClF₃N 181.54 2-Cl, 5-CF₃ 28–31 Halogen substituent, neutral form
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (D) C₁₂H₁₄F₃N•HCl 277.70 2-CF₃-Ph, piperidine Not reported Chiral center, aryl-piperidine fusion
4-(Diphenylmethoxy)piperidine Hydrochloride (E) C₁₈H₂₁NO•HCl 303.83 4-O-diphenylmethyl Not reported Bulky substituent, hydrochloride salt

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

  • Compound A’s ether linkage (O-piperidine) contrasts with Compound B’s thioether (S-aryl), which may alter electronic properties and metabolic stability. Thioethers are more lipophilic but prone to oxidation compared to ethers .
  • The trifluoromethyl group in A (position 3) versus C (position 5) influences steric and electronic interactions. Position 3 substitution on pyridine may enhance binding to targets like kinases or neurotransmitter receptors .

Salt Forms :

  • Compounds A, B, and D are hydrochloride salts, improving solubility compared to neutral analogs like C. This is critical for bioavailability in drug development .

Molecular Weight and Complexity :

  • Compound B’s higher molecular weight (445.90 vs. 298.70 for A) reflects its extended aromatic system, which could impact blood-brain barrier penetration or toxicity profiles .

Key Insights:

  • Compound A’s synthesis likely leverages cost-effective nucleophilic aromatic substitution, similar to methods for chloro-trifluoromethylpyridines .

Biological Activity

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride, often referred to by its chemical name or CAS Number 1417794-23-0, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a trifluoromethyl group and a piperidin-4-yloxy substituent. Its molecular formula is C11H13ClF3N2OC_{11}H_{13}ClF_3N_2O with a molecular weight of 317.14 g/mol. The hydrochloride form enhances its solubility, which is crucial for biological assays and therapeutic applications .

PropertyValue
Molecular FormulaC11H13ClF3N2OC_{11}H_{13}ClF_3N_2O
Molecular Weight317.14 g/mol
CAS Number1417794-23-0
Purity≥95%
Storage ConditionsInert atmosphere, Room Temp

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target receptors or enzymes. The piperidin-4-yloxy moiety may facilitate interactions with neurotransmitter systems or other biological pathways .

Anticancer Potential

Compounds with structural similarities have been investigated for their anticancer properties. The modulation of cellular pathways through receptor interactions can lead to apoptosis in cancer cells. Studies exploring the effects of trifluoromethylated pyridines have noted their ability to inhibit tumor growth in various cancer models .

Case Studies and Research Findings

  • Antimalarial Studies : In a study focusing on pyridine derivatives, compounds similar to 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine were evaluated for their efficacy against Plasmodium falciparum. Results indicated that modifications enhancing solubility and metabolic stability significantly improved antiparasitic activity .
  • Neurotransmitter Receptor Interaction : A study highlighted the potential of piperidinyl compounds in modulating neurotransmitter receptors, suggesting that 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride could influence serotonin or dopamine pathways, which are critical in treating mood disorders .
  • In Vivo Efficacy : In animal models, related compounds demonstrated promising results in reducing parasitemia levels in malaria-infected mice, indicating that further studies on this compound could yield valuable insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols and purification methods for 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride?

  • Methodology : Synthesis typically involves nucleophilic substitution reactions under anhydrous conditions. For example, piperidine derivatives are often reacted with halogenated pyridines in dichloromethane (DCM) using a base like NaOH (as described in ). Purification may involve repeated recrystallization or column chromatography.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert gas (e.g., N₂) to prevent moisture-sensitive intermediates from degrading. Post-synthesis, ensure removal of unreacted starting materials using aqueous washes (e.g., brine) .

Q. How can researchers assess the purity and structural integrity of this compound?

  • Analytical Techniques :

Method Parameters Example Data
HPLC Retention time, peak symmetryPurity ≥98% (λ = 206 nm)
¹H NMR Chemical shifts, integration ratiosDetection of 0.2% acetone impurity
LC/MS Molecular ion ([M+H]⁺)[M+H]⁺ = 312.4 amu
  • Validation : Compare spectral data with computational predictions (e.g., quantum chemical calculations) to confirm structural assignments .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation (risk of inhalation) .
  • Storage : Store at 2–8°C in a dry, dark environment. Use airtight containers to prevent hydrolysis or oxidation .
  • Emergency Measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Approach : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict reaction barriers. Use cheminformatics tools to screen substituent effects on reactivity .
  • Case Study : ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error iterations by 50% .

Q. What strategies resolve contradictory solubility data in pharmacological studies?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, PBS, and ethanol under varied pH (e.g., 4–8).
  • Analytical Cross-Validation : Compare UV-Vis, NMR, and LC/MS data to distinguish between true solubility and aggregation artifacts.
    • Data Interpretation : Contradictions may arise from polymorphic forms or hydrate formation. Use X-ray crystallography to confirm solid-state structures .

Q. How does the trifluoromethyl group influence the compound’s stability under oxidative conditions?

  • Experimental Design :

Expose the compound to H₂O₂ or radical initiators (e.g., AIBN).

Monitor degradation via HPLC-MS and track byproducts (e.g., carboxylic acids from CF₃ oxidation).

  • Findings : The electron-withdrawing CF₃ group enhances resistance to electrophilic attack but may increase susceptibility to radical-mediated degradation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Critical Factors :

  • Catalyst Selection : Use chiral catalysts (e.g., BINOL-derived ligands) to control stereochemistry.
  • Process Monitoring : Implement in-line FTIR or Raman spectroscopy for real-time enantiomeric excess (ee) analysis.
    • Mitigation : Optimize reaction kinetics (e.g., temperature, stirring rate) to minimize racemization during workup .

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